4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is commonly referred to as CP-526,555 and belongs to the class of piperazinyl-pyrimidines.
Wirkmechanismus
The exact mechanism of action of CP-526,555 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CP-526,555 has been shown to have several biochemical and physiological effects. In animal models, CP-526,555 has been shown to increase levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. CP-526,555 has also been shown to inhibit the growth of certain cancer cell lines, possibly through its effects on the 5-HT1B receptor.
Vorteile Und Einschränkungen Für Laborexperimente
CP-526,555 has several advantages for lab experiments, including its potency and selectivity for the 5-HT1B receptor. However, its limited solubility in aqueous solutions and potential toxicity at high doses may pose limitations for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CP-526,555. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields, and development of more soluble and less toxic derivatives. Additionally, CP-526,555 may have potential as a tool compound for studying the role of the 5-HT1B receptor in various physiological and pathological processes.
Conclusion:
In conclusion, CP-526,555 is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its dual mechanism of action as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor may contribute to its anxiolytic and antidepressant effects. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
The synthesis of CP-526,555 involves a multi-step process that includes the reaction of 4-chloro-2-pyrimidinecarboxylic acid with 4-(cyclopentylcarbonyl)-1-piperazine to form 4-(cyclopentylcarbonyl)-1-(4-pyrimidinyl)piperazine. This intermediate is then reacted with morpholine to obtain the final product, 4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine.
Wissenschaftliche Forschungsanwendungen
CP-526,555 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, CP-526,555 has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, CP-526,555 has been shown to inhibit the growth of certain cancer cell lines. In immunology, CP-526,555 has been shown to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-17(15-3-1-2-4-15)22-9-7-21(8-10-22)16-5-6-19-18(20-16)23-11-13-25-14-12-23/h5-6,15H,1-4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKFFOUSJYALHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.